molecular formula C16H30O8 B8508384 Galactose grease

Galactose grease

Cat. No.: B8508384
M. Wt: 350.40 g/mol
InChI Key: ZJZBQHWSENWEMY-DZQJYWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Galactose Grease can be synthesized through the hydrolysis of lactose. One method involves dissolving lactose in hot water containing concentrated sulfuric acid, followed by boiling and neutralizing the solution with barium carbonate. The resulting solution is filtered and concentrated, and galactose is crystallized from the syrup by adding a mixture of ethyl and methyl alcohol .

Industrial Production Methods: In industrial settings, galactose can be produced from seaweed-derived residues treated with enzymes. The enzyme-treated residue containing the sugar mixture is concentrated and precipitated to obtain galactose .

Chemical Reactions Analysis

Types of Reactions: Galactose Grease undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It can also participate in substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Involves the use of water and acids like sulfuric acid.

    Oxidation: Can be achieved using oxidizing agents such as potassium permanganate.

    Reduction: Involves reducing agents like sodium borohydride.

    Substitution: Can occur in the presence of nucleophiles or electrophiles.

Major Products Formed:

    Hydrolysis: Produces glucose and galactose.

    Oxidation: Results in the formation of galactonic acid.

    Reduction: Leads to the production of galactitol.

    Substitution: Can yield various substituted galactose derivatives.

Mechanism of Action

Galactose Grease exerts its effects by interacting with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It enhances cellular uptake and improves drug delivery to target cells . In the body, galactose is metabolized to glucose, which serves as an energy source .

Properties

Molecular Formula

C16H30O8

Molecular Weight

350.40 g/mol

IUPAC Name

methyl 9-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate

InChI

InChI=1S/C16H30O8/c1-22-12(18)8-6-4-2-3-5-7-9-23-16-15(21)14(20)13(19)11(10-17)24-16/h11,13-17,19-21H,2-10H2,1H3/t11-,13+,14+,15-,16-/m1/s1

InChI Key

ZJZBQHWSENWEMY-DZQJYWQESA-N

Isomeric SMILES

COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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